Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

5-HT₂C receptor agonism Gq-biased signaling CNS GPCR medicinal chemistry

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS 1011482-37-3) belongs to the spiro[chroman-2,4′-piperidine] class, featuring a 4-chromanone ketone, a tert-butyl carbamate (Boc)-protected piperidine, and a chlorine atom at the 6-position of the benzopyran ring. The spirocyclic scaffold imparts conformational rigidity—its Fsp³ (fraction of sp³-hybridized carbons) is measured as 0.556 —which enhances three-dimensional shape complementarity for biological targets.

Molecular Formula C18H22ClNO4
Molecular Weight 351.827
CAS No. 1011482-37-3
Cat. No. B599674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS1011482-37-3
Molecular FormulaC18H22ClNO4
Molecular Weight351.827
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
InChIKeyRUSWDSAVXRAHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS 1011482-37-3): A Halogen-Substituted Spirocyclic Boc-Protected Building Block for CNS and Metabolic Program SAR


tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (CAS 1011482-37-3) belongs to the spiro[chroman-2,4′-piperidine] class, featuring a 4-chromanone ketone, a tert-butyl carbamate (Boc)-protected piperidine, and a chlorine atom at the 6-position of the benzopyran ring. The spirocyclic scaffold imparts conformational rigidity—its Fsp³ (fraction of sp³-hybridized carbons) is measured as 0.556 —which enhances three-dimensional shape complementarity for biological targets. The Boc group enables orthogonal protection during multi-step medicinal chemistry synthesis, facilitating late-stage diversification of the piperidine nitrogen after deprotection. The 6-Cl substituent modulates both electronic character and lipophilicity (experimental LogP = 2.77 ) relative to unsubstituted or alternatively halogenated congeners, directly influencing pharmacokinetic properties and target selectivity across multiple therapeutic programs.

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate Cannot Be Swapped with Generic 6-Halo or Des-Chloro Spirochromanone Intermediates Without Altering Biological and Physicochemical Outcomes


Despite sharing an identical spiro[chroman-2,4′-piperidine] core, simple substitution of the 6-chloro group with 6-fluoro, 6-bromo, 7-chloro, or the unsubstituted (des-chloro) analog generates intermediates that diverge sharply in both molecular properties and downstream biological performance. The 6-chloro substitution confers a lipophilicity (LogP = 2.77 ) slightly above the unsubstituted analog (XLogP3-AA = 2.6 [1]) but substantially below the 6-bromo analog (LogP = 4.12 [2]), positioning it in a window that balances membrane permeability with metabolic stability. Regioisomeric repositioning of the chlorine atom from position-6 to position-7—while chemically subtle—produces a >17-fold improvement in 5-HT₂C receptor agonist potency (EC₅₀ 121.5 nM for 7-Cl vs. 2154 nM for 6-Cl [3]). Consequently, procurement decisions that treat spirochromanone 6-halo intermediates as interchangeable risk confounding downstream SAR interpretation, introducing misleading metabolic profiles, or selecting inactive regioisomers for target engagement studies.

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate: Quantitative Evidence for Differentiation from Comparator Spirochromanone Intermediates


6-Chloro Substitution Drives a >17-Fold Loss in 5-HT₂C Receptor Agonist Potency Relative to 7-Chloro, Defining Regioisomeric Selectivity for CNS Drug Discovery

In a systematic SAR evaluation of spiro[chromene-2,4′-piperidine] 5-HT₂C receptor agonists, the 6-chloro analog (compound 7) exhibited markedly inferior potency compared to its 7-chloro regioisomer (compound 8). Both compounds were evaluated in a FLIPR calcium flux assay in Flp-In T-Rex293 cells stably expressing human 5-HT₂C receptors, with serotonin as a positive control (Emax normalized to 100%). The 6-chloro analog displayed an EC₅₀ of 2154 nM (pEC₅₀ = –5.7 ± 0.01) and Emax of 36.3 ± 0.3%, while the 7-chloro analog achieved an EC₅₀ of 121.5 nM (pEC₅₀ = –6.9 ± 0.03) and Emax of 71.1 ± 1.3%, representing a 17.7-fold potency advantage for the 7-Cl regioisomer. The 7-Cl analog additionally showed no detectable activity at 5-HT₂A or 5-HT₂B receptors, whereas the 6-Cl analog was not further profiled for selectivity due to its low potency [1].

5-HT₂C receptor agonism Gq-biased signaling CNS GPCR medicinal chemistry

6-Chloro Confers an Intermediate LogP (2.77) Between Unsubstituted (2.6) and 6-Bromo (4.12) Spirochromanone Intermediates, Enabling Controlled Lipophilicity Tuning

The 6-chloro substitution on the spiro[chroman-2,4′-piperidine] core produces an experimental LogP of 2.77 (Fluorochem ), representing a modest +0.17 log unit increase over the unsubstituted (des-chloro) analog, which has a computed XLogP3-AA of 2.6 (PubChem [1]). In contrast, replacement with bromine at the same position drives LogP to 4.12 (computed [2]), a +1.52 log unit increase versus the unsubstituted baseline that pushes lipophilicity well beyond typical CNS drug-like space. The 6-fluoro analog exhibits a computed XLogP3-AA of 2.7 (PubChem [3]), statistically indistinguishable from the 6-chloro value. These data position the 6-chloro analog as the more lipophilic alternative to the unsubstituted core—useful for improving membrane permeability—while avoiding the excessive lipophilicity and attendant solubility and metabolic stability penalties associated with the 6-bromo variant.

Lipophilicity Physicochemical properties ADME optimization

The Boc-Protected Piperidine Nitrogen Enables Orthogonal Deprotection and Late-Stage Diversification Unavailable to N-Unprotected Spirochromanone Cores

The tert-butyl carbamate (Boc) group on the piperidine nitrogen of the target compound serves as a critical orthogonal protecting group. In the synthesis of spiro[chromene-2,4′-piperidine] derivatives, the Boc group is retained through the aldol condensation step between substituted 2-hydroxyacetophenones and N-Boc-piperidin-4-one (yields 70–83%), then cleanly removed with trifluoroacetic acid (TFA) in 54–62% yield to liberate the free piperidine for subsequent N-functionalization [1]. In contrast, the N-unprotected analog 6-chlorospiro[chroman-2,4′-piperidin]-4-one (CAS 792895-79-5) lacks this orthogonal protection, risking unwanted reactivity at the piperidine nitrogen during synthetic manipulations that involve electrophilic reagents or acylation conditions. Commercially, the Boc-protected intermediate is offered at 95% purity by multiple vendors (Fluorochem, AKSci ), whereas the des-chloro Boc analog is available at a higher 98% purity , suggesting that the 6-chloro substitution introduces modest purification challenges that competitive suppliers have nonetheless addressed to a pharmaceutically acceptable standard.

Synthetic intermediate Orthogonal protection Medicinal chemistry diversification

Fsp³ of 0.556 Quantifies High Sp³ Character for Enhanced 3D Target Complementarity Relative to Planar Aromatic Scaffolds

The fraction of sp³-hybridized carbons (Fsp³) for the target compound is reported as 0.556 , indicating that over 55% of carbon atoms adopt tetrahedral geometry. This value reflects the combined saturation of the piperidine ring and the dihydropyran segment of the chroman-4-one core. By comparison, the spiro[chromene-2,4′-piperidine] analogs—which possess an additional double bond in the pyran ring (chromene)—exhibit lower Fsp³ due to increased sp² character. Higher Fsp³ correlates positively with aqueous solubility, reduced aromatic ring count, and improved clinical success rates in small-molecule drug discovery. The 6-chloro chroman-4-one intermediate thus provides a more three-dimensional, saturated scaffold than corresponding chromene derivatives, a feature increasingly prioritized in fragment-based and phenotypic screening libraries.

Fraction sp³ Conformational rigidity Lead-likeness

Optimal Research and Procurement Application Scenarios for tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate


Regioisomeric SAR Exploration of 5-HT₂C Receptor Agonists Comparing 6-Cl vs. 7-Cl Spirochromane Derivatives

The 6-chloro Boc intermediate serves as the direct precursor for synthesizing the 6-chloro spiro[chromene-2,4′-piperidine] analog (compound 7 in Jiang et al. 2024 [1]), which showed an EC₅₀ of 2154 nM at 5-HT₂C. Researchers constructing regioisomeric SAR tables for CNS GPCR targets should procure this intermediate alongside the 7-chloro analog (CAS 690632-38-3 precursor) to generate matched molecular pairs that isolate positional halogen effects on potency, efficacy, and selectivity. The >17-fold potency difference between 6-Cl and 7-Cl regioisomers makes this pair an instructive tool for computational docking and pharmacophore modeling of 5-HT₂C orthosteric site requirements.

Physicochemical Property Tuning of Spirochromanone Lead Series via Intermediate LogP-Driven Library Design

Lead optimization campaigns targeting CNS or metabolic disease indications can utilize the 6-chloro intermediate (LogP 2.77 ) as a central scaffold for generating analogs with systematically varied lipophilicity. When compared with the des-chloro (LogP 2.6 [2]), 6-fluoro (LogP 2.7 [3]), and 6-bromo (LogP 4.12 [4]) intermediates, the 6-chloro variant occupies an intermediate lipophilicity position compatible with CNS drug-like chemical space. Parallel synthesis using all four intermediates enables rapid construction of property-activity relationship (PAR) matrices without requiring de novo scaffold synthesis.

Modular Diversification of Piperidine N-Substituents via Boc Deprotection for Acetyl-CoA Carboxylase (ACC) or Ion Channel Inhibitor Programs

The Boc group on the piperidine nitrogen permits retention of the spirochromanone core through multi-step sequences, followed by TFA-mediated deprotection (54–62% yield [1]) and subsequent N-acylation, N-sulfonylation, or N-alkylation. This modular strategy is directly compatible with ACC inhibitor programs (e.g., patent US7935712 [5]) and ion channel modulator programs (e.g., Vertex WO2011140425 [6]), where the spiro[chroman-2,4′-piperidine] core is decorated with diverse amide or sulfonamide appendages. Procurement of the Boc-protected, rather than N-H, intermediate avoids an additional protection step and reduces synthetic cycle time.

Building Block for Fragment-Derived SARS-CoV-2 Papain-Like Protease (PLPro) Inhibitor Scaffolds

Recent studies have identified spiro[chromane-2,4′-piperidin]-4-one derivatives as irreversible SARS-CoV-2 PLPro inhibitors [7]. The 6-chloro Boc intermediate provides a pre-functionalized entry point to this chemotype, where the chlorine atom can serve as a convenient synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate the chromanone ring at position-6, while the Boc group remains intact until the final deprotection step.

Quote Request

Request a Quote for tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.